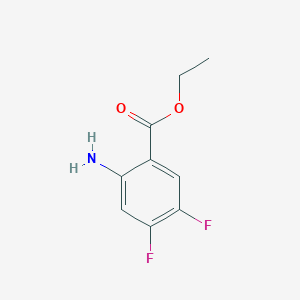

Ethyl 2-amino-4,5-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

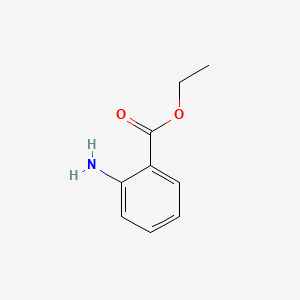

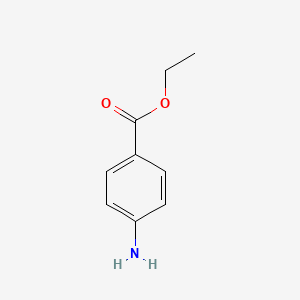

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKOYZGJLNRSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-amino-4,5-difluorobenzoate (CAS No. 864293-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of fluorine atoms and the presence of both an amine and an ethyl ester functional group make it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this compound, intended to support researchers in its effective utilization. The CAS number for this compound is 864293-36-7.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 864293-36-7 | [1][2] |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder (typical) | N/A |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | N/A |

| Melting Point | Not readily available in public literature. | N/A |

| Boiling Point | Not readily available in public literature. | N/A |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves a two-step process starting from 4-fluorotoluene. The first part of the synthesis focuses on creating the precursor, 2-amino-4,5-difluorobenzoic acid.

Part 1: Synthesis of 2-amino-4,5-difluorobenzoic acid

The synthesis of 2-amino-4,5-difluorobenzoic acid can be achieved through a multi-step sequence starting from 4-fluorotoluene. This involves nitration, oxidation, and subsequent reduction of the nitro group.[3][4]

Experimental Protocol:

-

Nitration of 4-Fluorotoluene: 4-fluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-fluoro-2-nitrotoluene. This reaction is highly exothermic and requires careful temperature control.[3]

-

Oxidation to 4-fluoro-2-nitrobenzoic acid: The methyl group of 4-fluoro-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]

-

Reduction to 2-amino-4,5-difluorobenzoic acid: The nitro group of 4-fluoro-2-nitrobenzoic acid is reduced to an amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

Causality Behind Experimental Choices:

-

Nitration: The use of a mixed acid nitrating agent is a standard and effective method for the nitration of aromatic compounds. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Oxidation: Potassium permanganate is a powerful and relatively inexpensive oxidizing agent suitable for converting an activated methyl group on an aromatic ring to a carboxylic acid.

-

Reduction: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, with water being the only byproduct.

Part 2: Fischer Esterification to this compound

The final step is the esterification of 2-amino-4,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This classic reaction is known as the Fischer esterification. A similar procedure is well-documented for the synthesis of the isomeric ethyl 4-amino-3,5-difluorobenzoate.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,5-difluorobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent and reactant drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the reaction to reach equilibrium in a shorter time.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a fluorinated aromatic scaffold.[6] The presence of fluorine atoms can enhance the metabolic stability and receptor binding affinity of the final drug molecule.[6] While specific drug molecules synthesized directly from this intermediate are not widely reported in publicly accessible literature, its structural motif is found in compounds investigated for various therapeutic areas, including as central nervous system agents.[6]

The general utility of this class of compounds is in the construction of heterocyclic ring systems, a common feature in many drug molecules. The amino and ester groups provide convenient handles for further chemical modifications and the building of more complex molecular architectures.

Caption: Applications of this compound in drug discovery.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected analytical data based on the analysis of similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.17 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C-F stretching. |

Note: Experimental spectral data for this compound is not widely available in public databases. The information provided is based on the expected spectral characteristics for a molecule with this structure and data from isomeric and related compounds.[7][8][9]

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

IF ON SKIN: Wash with plenty of water.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local regulations.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). This compound,864293-36-7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

Sources

- 1. 864293-36-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound,864293-36-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-amino-4-fluorobenzoate [myskinrecipes.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

A Guide to the Synthesis of Ethyl 2-amino-4,5-difluorobenzoate: A Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. Among these, ethyl 2-amino-4,5-difluorobenzoate stands out as a critical building block in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering insights into the rationale behind experimental choices and detailed protocols for its preparation.

Strategic Importance of this compound

The strategic placement of fluorine atoms on the benzene ring of this compound imparts distinct electronic properties that are highly desirable in medicinal chemistry. The presence of the ortho-amino group and the ethyl ester functionality provides versatile handles for subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and other pharmacologically active molecules.

Part 1: The Primary Synthetic Pathway: A Stepwise Approach

The most common and industrially scalable route to this compound begins with a readily available starting material, 1,2-difluorobenzene. This multi-step synthesis involves a sequence of nitration, oxidation, reduction, and esterification reactions.

Logical Flow of the Primary Synthesis Pathway

A Technical Guide to Ethyl 2-Amino-4,5-difluorobenzoate: Synthesis, Properties, and Applications for the Research Scientist

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable compounds, fluorinated anthranilic acids and their esters serve as critical building blocks for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs).[1][2]

This technical guide provides an in-depth examination of Ethyl 2-Amino-4,5-difluorobenzoate, a key intermediate derived from 2-Amino-4,5-difluorobenzoic acid. We will explore its core properties, provide a detailed and validated synthesis protocol, discuss its applications as a versatile synthon, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its successful application. The data presented below is based on the known properties of the parent acid and established principles of organic chemistry.

Core Physicochemical Properties

| Property | Value | Source / Rationale |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | Ethyl 4,5-difluoroanthranilate | Common Synonym |

| Molecular Formula | C₉H₉F₂NO₂ | Derived from structure |

| Molecular Weight | 201.17 g/mol | Calculated from formula[3] |

| Parent Acid CAS | 83506-93-8 (for 2-Amino-4,5-difluorobenzoic acid) | [4][5] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Predicted based on related esters[6] |

| Solubility | Soluble in common organic solvents (Ethanol, Ethyl Acetate, DCM). | General property of similar organic esters |

| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). | Recommended for amino-aromatics to prevent oxidation[4][6] |

Spectroscopic Signature Analysis

Confirming the identity and purity of the synthesized ester is paramount. The following are the expected spectroscopic characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the ethyl group and the aromatic protons.

-

An ethyl group will appear as a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂).

-

The two aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.8 ppm), with their multiplicity and coupling constants influenced by the fluorine substituents.

-

A broad singlet corresponding to the amine (NH₂) protons will also be present, typically between 5.0 and 6.0 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a map of the carbon framework.

-

The ester carbonyl carbon (C=O) will have a characteristic chemical shift around 165-168 ppm.[7]

-

Aromatic carbons will appear in the 110-155 ppm range, with carbons directly bonded to fluorine showing large C-F coupling constants.

-

The ethyl group carbons will be visible in the upfield region, typically around 60 ppm (-OCH₂) and 14 ppm (-CH₃).[7]

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.

-

N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the ester carbonyl group.

-

C-F Stretching: Strong bands in the 1100-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Synthesis Protocol: Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent carboxylic acid. This classic reaction is reversible and driven to completion by using an excess of the alcohol and removing the water formed.

Principle and Rationale

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. The use of reflux conditions accelerates this equilibrium-driven reaction.

Materials and Equipment

-

Reagents:

-

2-Amino-4,5-difluorobenzoic acid (>98% purity)

-

Absolute Ethanol (200 proof), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask charged with 2-Amino-4,5-difluorobenzoic acid (1.0 eq.), add an excess of absolute ethanol (approx. 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. The addition is exothermic and should be done cautiously.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Reaction Quench and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Proceed until effervescence ceases (pH ~8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Visualization

Caption: Fischer Esterification workflow for this compound.

Applications in Research and Drug Development

This compound is not merely a final product but a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

Role as a Versatile Synthon

The true utility of this molecule is realized in its role as a "building block" for more complex structures.[1]

-

Amine Group Reactivity: The nucleophilic primary amine at the C2 position is a handle for a wide array of transformations, including acylation, alkylation, sulfonylation, and diazotization reactions, which can lead to the formation of triazole or other heterocyclic systems.

-

Ester Group Reactivity: The ethyl ester serves as a protecting group for the carboxylic acid, which can be readily deprotected via hydrolysis under acidic or basic conditions. Alternatively, the ester can participate in reactions such as Claisen condensations or be reduced to the corresponding primary alcohol.

-

Aromatic Ring Substitution: The electron-rich aromatic ring, activated by the amino group, can undergo further electrophilic aromatic substitution if desired, although the existing fluorine atoms are strongly deactivating.

The Impact of Fluorine Substitution in Drug Design

The presence of two fluorine atoms on the benzene ring is a deliberate design choice that imparts significant advantages in medicinal chemistry.[2]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes at the fluorinated positions. This can increase the in vivo half-life of a drug candidate.

-

Modulation of pKa: The strongly electron-withdrawing nature of fluorine lowers the pKa of the nearby amino group, making it less basic. This can alter the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and receptor binding interactions.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially enhancing the binding affinity and selectivity of a drug.

Logical Relationship of Synthetic Potential

Caption: Synthetic pathways originating from the core functional groups.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical. The following guidelines are based on safety data for the parent acid, 2-Amino-4,5-difluorobenzoic acid, and should be applied to its ethyl ester derivative.

Hazard Identification

Based on the classification of the parent acid, the ethyl ester should be treated as hazardous.[8]

-

Eye Irritation: Causes serious eye irritation (H319).[4][8][9]

-

Respiratory Irritation: May cause respiratory irritation (H335).[4][8][9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][9]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8][9] For eye contact, flush with water for at least 15 minutes and seek medical attention.[4][8]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

Storage and Stability

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability and to prevent oxidation, storage at 2-8°C under an inert gas like argon or nitrogen is recommended.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.[4][8]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in medicinal chemistry and materials science. Its well-defined structure, featuring strategically placed fluorine atoms and reactive functional groups, makes it an ideal starting point for the synthesis of novel compounds. By following the robust synthesis and handling protocols outlined in this guide, scientists can safely and effectively utilize this versatile building block to advance their research and development objectives.

References

-

LookChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS). Retrieved from LookChem. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]

-

Kozioł, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 461–468. [Link]

-

LookChem. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. Retrieved from LookChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for a chemical communication. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Govindarajan, M., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from The Royal Society of Chemistry. [Link]

-

European Patent Office. (n.d.). Process for preparing 2,4,5-trifluorobenzoic acid - EP 0385253 B1. Retrieved from European Patent Office. [Link]

-

Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from ResearchGate. [Link]

-

Vale, N., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(16), 2991. [Link]

-

European Patent Office. (n.d.). Process for preparing 2,4,5-trifluorobenzoic acid. Retrieved from European Patent Office. [Link]

-

Rehman, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5410. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-FLUOROBENZOIC ACID ETHYL ESTER CAS#: 391-93-5 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4,5-difluorobenzoate: Starting Materials and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-difluorobenzoate is a key building block in medicinal chemistry and materials science. Its utility is primarily derived from the strategic placement of fluorine atoms on the benzene ring, which can significantly modulate the physicochemical and pharmacological properties of target molecules, such as metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Core Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most efficiently approached through a convergent strategy, wherein the core intermediate, 2-amino-4,5-difluorobenzoic acid, is first synthesized and subsequently esterified. This approach allows for the purification of the key intermediate, ensuring a higher quality final product.

Caption: Convergent synthetic approach to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4,5-difluorobenzoic Acid

The selection of the starting material for the synthesis of 2-amino-4,5-difluorobenzoic acid (also known as 4,5-difluoroanthranilic acid[2]) is critical and depends on factors such as commercial availability, cost, and the desired scale of the reaction. Two primary routes are commonly employed.

Route A: From 1,2-Difluorobenzene

This route begins with the nitration of the readily available 1,2-difluorobenzene. The subsequent steps involve reduction of the nitro group and carboxylation.

Caption: Synthetic pathway from 1,2-Difluorobenzene.

Experimental Protocol: Nitration of 1,2-Difluorobenzene

-

Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool a mixture of nitric and sulfuric acids.

-

Addition of Substrate: Slowly add 1,2-difluorobenzene to the cooled acid mixture while maintaining a low temperature (typically 20-90°C) to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, pour the reaction mixture over ice and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield 3,4-difluoronitrobenzene.

Rationale: The directing effects of the fluorine atoms favor nitration at the para position, leading to the desired 3,4-difluoronitrobenzene isomer. The use of a nitrating mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds.

Experimental Protocol: Reduction of 3,4-Difluoronitrobenzene

-

Catalyst and Solvent: Suspend a palladium on carbon (Pd/C) catalyst in a suitable solvent such as ethanol or methanol in a hydrogenation apparatus.

-

Hydrogenation: Add 3,4-difluoronitrobenzene to the suspension and subject the mixture to hydrogen gas under pressure.[3]

-

Work-up: After the reaction is complete (monitored by the cessation of hydrogen uptake), filter the catalyst and evaporate the solvent to obtain 3,4-difluoroaniline.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines, often proceeding with high yields and minimal side products.

Route B: From Dichloronitrobenzene Isomers

An alternative approach involves the nucleophilic aromatic substitution of chlorine atoms with fluoride ions, followed by reduction of the nitro group. This method can be advantageous depending on the relative cost and availability of the starting dichloronitrobenzene isomers.

Caption: Synthetic pathway from Dichloronitrobenzene.

Experimental Protocol: Fluorination of Dichloronitrobenzene

-

Reaction Setup: A mixture of a dichloronitrobenzene isomer (e.g., 3,4-dichloronitrobenzene), an alkali metal fluoride (such as potassium fluoride), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) is heated in a high-boiling point aprotic solvent.[4]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution.

-

Work-up: After cooling, the reaction mixture is filtered, and the product is isolated by distillation or crystallization.

Rationale: The Halex reaction (halogen exchange) is a powerful method for introducing fluorine into aromatic rings. The use of a phase-transfer catalyst is crucial to enhance the solubility and reactivity of the fluoride salt in the organic phase.[4]

Part 2: Esterification of 2-Amino-4,5-difluorobenzoic Acid

The final step in the synthesis is the esterification of the carboxylic acid group of 2-amino-4,5-difluorobenzoic acid. The Fischer-Speier esterification is the most common and straightforward method for this transformation.[5]

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: Dissolve 2-amino-4,5-difluorobenzoic acid in an excess of ethanol, which acts as both the solvent and the reactant.[6]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.[6]

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.[6]

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The precipitated crude product is then collected by filtration and can be purified by recrystallization.[6]

Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the product side, maximizing the yield of the desired ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

| Starting Material | Key Transformation | Advantages | Disadvantages |

| 1,2-Difluorobenzene | Nitration followed by reduction and carboxylation | Readily available starting material. | Multi-step process. |

| Dichloronitrobenzene | Halogen exchange followed by reduction and carboxylation | Potentially cost-effective depending on isomer pricing. | Requires high temperatures and specialized catalysts. |

| 2-Amino-4,5-difluorobenzoic acid | Direct Esterification | Most direct route to the final product. | Availability and cost of the starting acid can be a factor. |

Conclusion

The synthesis of this compound is a well-established process with several viable routes. The choice of starting material is a strategic decision based on economic and logistical considerations. For laboratory-scale synthesis, the direct esterification of commercially available 2-amino-4,5-difluorobenzoic acid is often the most practical approach. For larger-scale production, a de novo synthesis starting from more fundamental building blocks like 1,2-difluorobenzene or a dichloronitrobenzene isomer may be more economical. A thorough understanding of the underlying chemical principles and experimental nuances is essential for the successful and efficient synthesis of this valuable compound.

References

-

Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–759. Retrieved from [Link]

-

DeGraw, J. I., et al. (1990). Process for preparing 2,4,5-trifluorobenzoic acid. European Patent Office. EP 0385253 A1. Retrieved from [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-amino-4-fluorobenzoate. Retrieved from [Link]

-

Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(8), x220804. Retrieved from [Link]

-

DeGraw, J. I., et al. (1994). Process for preparing 2,4,5-trifluorobenzoic acid. European Patent Office. EP 0385253 B1. Retrieved from [Link]

-

Rojas-Montoya, A., et al. (2021). Synthesis, Photophysical Characterization and Cell Staining Application of BODIPY-Amino Acid Conjugates. Journal of the Chilean Chemical Society, 66(3), 5241-5248. Retrieved from [Link]

-

Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. Retrieved from [Link]

- Kruse, L. I. (1979). Method of preparing 2,4-difluoroaniline. Google Patents. EP0001825A1.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-difluorobenzoic acid. PubChem. Retrieved from [Link]

- Böhm, S., et al. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents. US5545768A.

- Unknown. (1992). Method of 3,4-difluoroaniline synthesis. Google Patents. RU1792936C.

-

LibreTexts Chemistry. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link]

Sources

- 1. Ethyl 2-amino-4-fluorobenzoate [myskinrecipes.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iajpr.com [iajpr.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-Amino-4,5-difluorobenzoate

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 2-amino-4,5-difluorobenzoate (CAS 864293-36-7), a key intermediate in pharmaceutical and materials science research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of how to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related compounds. We will delve into the causality behind experimental choices and provide field-proven insights for data acquisition and interpretation.

Introduction: The Structural Significance of this compound

This compound is an aromatic ester containing several key functional groups: an ethyl ester, a primary amine, and two fluorine substituents on the benzene ring. The relative positions of these groups (amino at C2, and fluoro at C4 and C5) create a unique electronic environment that is reflected in its spectral properties. Understanding these spectral "fingerprints" is paramount for confirming the identity, purity, and structure of the molecule during synthesis and application.

The molecular formula is C₉H₉F₂NO₂ and the molecular weight is 201.17 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For this compound, we will consider the spectra from three key nuclei: ¹H, ¹³C, and ¹⁹F.

While direct experimental spectra for this specific isomer are not widely published, we can confidently predict the spectral features based on well-understood principles and data from closely related analogs, such as ethyl 4-amino-3,5-difluorobenzoate and various other aminobenzoates.[4][5][6]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale and Key Couplings |

| ~7.6 | dd | 1H | H-6 | This aromatic proton is ortho to a fluorine atom (at C5) and meta to the other fluorine (at C4). It will be a doublet of doublets due to coupling with both F atoms. |

| ~6.5 | dd | 1H | H-3 | This proton is ortho to the electron-donating amino group, which shields it, shifting it upfield. It is also coupled to the fluorine at C4 and the proton at H-6. |

| ~4.8 | br s | 2H | -NH₂ | The amino protons are typically a broad singlet and their chemical shift can vary with concentration and solvent. |

| 4.35 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| 1.38 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons. |

Causality in the ¹H NMR Spectrum: The electron-donating amino group strongly shields the ortho proton (H-3), causing its significant upfield shift. The electron-withdrawing fluorine atoms and the ester group deshield the aromatic protons, particularly H-6. The splitting patterns (doublet of doublets) are a direct result of through-bond couplings to the neighboring fluorine atoms, a key feature in the spectra of fluorinated aromatics.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment | Rationale and Key Couplings |

| ~166 | C=O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~150 (d) | C-4/C-5 | The carbons directly bonded to fluorine will be significantly deshielded and will appear as doublets with large one-bond C-F coupling constants. |

| ~148 (d) | C-4/C-5 | The carbons directly bonded to fluorine will be significantly deshielded and will appear as doublets with large one-bond C-F coupling constants. |

| ~140 | C-2 | The carbon bearing the amino group will be deshielded. |

| ~118 (d) | C-6 | This carbon will show a smaller two-bond C-F coupling. |

| ~115 | C-1 | The carbon attached to the ester group. |

| ~105 (d) | C-3 | This carbon is shielded by the amino group and will show a two-bond C-F coupling. |

| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Expert Insights: The most revealing features of the ¹³C NMR spectrum are the large one-bond coupling constants for the carbons directly attached to fluorine (¹JCF), which are typically in the range of 240-260 Hz. The two- and three-bond couplings (²JCF and ³JCF) are smaller but provide invaluable information for assigning the aromatic carbons.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Chemistry

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[7]

Predicted ¹⁹F NMR Data (referenced to CFCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Rationale and Key Couplings |

| -130 to -140 | d | F-4 | The fluorine at C4 will be a doublet due to coupling with the fluorine at C5. |

| -140 to -150 | d | F-5 | The fluorine at C5 will be a doublet due to coupling with the fluorine at C4. |

Authoritative Grounding: The chemical shifts of fluorine on an aromatic ring are highly sensitive to the nature and position of other substituents. The electron-donating amino group will influence the shielding of the nearby fluorine atoms. The observed coupling between the two fluorine atoms is a classic example of through-space or through-bond interactions that are invaluable for structural confirmation.[8]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference such as trifluoroacetic acid or CFCl₃ should be used.[9]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbons (except those coupled to fluorine). A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. The wide spectral window of ¹⁹F NMR should be considered.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

NMR Workflow Diagram

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the N-H, C=O, C-O, and C-F bonds. The data from the closely related 2-amino-4,5-difluorobenzoic acid provides a strong basis for our assignments.[10]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3480-3300 | Medium | N-H | Asymmetric and symmetric stretching of the primary amine. |

| 3080-3010 | Medium-Weak | Aromatic C-H | Stretching |

| 2980-2850 | Medium | Aliphatic C-H | Stretching of the ethyl group. |

| ~1715 | Strong, Sharp | C=O | Stretching of the ester carbonyl group. |

| ~1620 | Strong | N-H | Scissoring (bending) of the amine. |

| 1600-1450 | Medium | C=C | Aromatic ring stretching. |

| ~1250 | Strong | Asymmetric C-O-C | Stretching of the ester. |

| ~1100 | Strong | Symmetric C-O-C | Stretching of the ester. |

| 1200-1000 | Strong | C-F | Stretching. |

Trustworthiness of Interpretation: The presence of a strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of the ester carbonyl group.[11] The two distinct bands in the 3480-3300 cm⁻¹ region are characteristic of a primary amine. The strong absorptions in the 1250-1000 cm⁻¹ range are indicative of both the ester C-O and the aromatic C-F stretches, which often overlap in this region. The exact position of the C=O stretch is influenced by conjugation with the aromatic ring.[12]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the signals from atmospheric CO₂ and water.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound, we will consider electron ionization (EI) mass spectrometry.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment | Fragmentation Pathway |

| 201 | High | [M]⁺ | Molecular ion |

| 156 | High | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 128 | Medium | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

Mechanistic Insights into Fragmentation: The molecular ion at m/z 201 is expected to be prominent. The most common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), leading to a stable acylium ion. This fragment would then likely lose a molecule of carbon monoxide. The presence of fluorine atoms on the ring generally makes the aromatic portion more stable and less prone to extensive fragmentation. Data from related compounds like ethyl 4-aminobenzoate supports this predicted fragmentation pattern.[13][14]

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Mass Spectrometry Logic Diagram

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion: A Unified Spectral Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique piece of the structural puzzle: IR identifies the functional groups, MS confirms the molecular weight and provides fragmentation clues, and NMR elucidates the precise connectivity of the atoms. By understanding the principles behind each technique and how the specific arrangement of atoms in this molecule influences the resulting spectra, researchers can confidently verify their synthetic products and proceed with their work in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Pace University. (n.d.). IR Spectroscopy of Esters. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-aminobenzoate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Sundaraganesan, N., et al. (2008). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Journal of Raman Spectroscopy, 39(12), 1765-1773. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]

-

MassBank. (2008). ethyl 4-aminobenzoate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-23. Available at: [Link]

-

Shishmarev, D., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(45), 15096-15103. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. Available at: [Link]

-

Allfluoro pharmaceutical co. ltd. (n.d.). This compound,864293-36-7. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. Available at: [Link]

-

Boersma, F. G. H., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters, 237(2), 355-361. Available at: [Link]

-

Labelle, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765-12774. Available at: [Link]

Sources

- 1. 864293-36-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound,864293-36-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. halochem.com [halochem.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl 4-amino-3,5-difluorobenzoate(1415920-00-1) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl 2-amino-5-fluorobenzoate | C9H10FNO2 | CID 11126923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espace.inrs.ca [espace.inrs.ca]

- 10. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectrabase.com [spectrabase.com]

- 14. massbank.eu [massbank.eu]

A Technical Guide to the Solubility of Ethyl 2-amino-4,5-difluorobenzoate in Organic Solvents

Abstract

Ethyl 2-amino-4,5-difluorobenzoate is a key intermediate in the synthesis of advanced pharmaceutical compounds and specialty materials. Its processing, purification, and reaction kinetics are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While extensive quantitative data for this specific molecule is not widely published, this document outlines the fundamental principles of solubility, presents predictive models, and details a robust experimental protocol for generating reliable solubility data in the laboratory.

Introduction: The Importance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a cornerstone of process development. It directly influences:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of reactants in the solution phase.

-

Purification: Crystallization, a primary method for purification, is a solubility-driven process. Selecting an appropriate solvent system (a good solvent for dissolving impurities and a poor solvent for the product at lower temperatures) is crucial.

-

Formulation: In drug development, the solubility of the final API dictates its bioavailability and the choice of delivery systems.[1]

-

Process Safety and Efficiency: Proper solvent selection impacts process volume, energy consumption for solvent recovery, and overall process safety.

Given the absence of a comprehensive public database on the solubility of this compound, this guide empowers the researcher with the foundational knowledge and practical tools required to establish these critical parameters in-house.

Molecular Structure and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol [2]

The molecule possesses several key functional groups that dictate its interactions with solvents:

-

Aromatic Ring: A nonpolar, hydrophobic core.

-

Amino Group (-NH₂): A primary amine capable of acting as a hydrogen bond donor and acceptor.[3][4][5] This group imparts a degree of polarity.

-

Ester Group (-COOC₂H₅): Contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

-

Fluorine Atoms (-F): Two fluorine atoms attached to the aromatic ring. Fluorine is highly electronegative, creating strong C-F dipoles. However, highly fluorinated compounds can exhibit unique "fluorous" properties, sometimes leading to low miscibility with both polar and nonpolar hydrocarbon-based solvents.[6][7]

The fundamental principle governing solubility is "like dissolves like." [8][9] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, a mixed polarity is expected. It will likely exhibit favorable solubility in solvents that can engage in hydrogen bonding and have a moderate to high polarity.[10]

Predictive Approaches to Solvent Selection

Before extensive lab work, computational tools can help screen and rank potential solvents, saving time and resources. Hansen Solubility Parameters (HSP) are a powerful predictive tool used widely in the pharmaceutical industry.[11][12] The HSP model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with a small "distance" (Ra) between their HSP coordinates are likely to be miscible.[13] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a rational basis for initial solvent screening.

Qualitative Solubility Insights from Synthesis

Reviewing published synthesis routes provides valuable qualitative clues about solubility. The preparation of analogous compounds often involves solvents in which the target molecule has at least moderate solubility.

-

Synthesis of a similar compound, ethyl 4-amino-3,5-difluorobenzoate, involves dissolving the starting acid in ethanol and using dichloromethane for extraction.[14]

-

Another related synthesis uses ethyl acetate for dissolution and washing steps.[15][16]

These examples suggest that polar protic solvents (like ethanol) and polar aprotic solvents (like ethyl acetate and dichloromethane) are excellent starting points for solubility studies.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the isothermal equilibrium shake-flask method .[17][18] This method is considered the gold standard and is recommended by regulatory bodies like the OECD.[19][20][21] The goal is to create a saturated solution at a specific temperature, separate the excess solid, and accurately measure the concentration of the dissolved solute.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

This protocol describes a self-validating system for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25°C).

Materials:

-

This compound (ensure purity is known)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preliminary Test: To estimate the required amount of solid, add a small, known amount of the compound (e.g., 10 mg) to a vial. Add the solvent dropwise, vortexing after each addition, until the solid dissolves. This provides a rough estimate of the solubility range.[22]

-

Sample Preparation (in triplicate): Add an excess amount of this compound to several vials. Based on the preliminary test, this should be enough to ensure a solid phase remains after equilibrium.[17][18] For example, if solubility is expected to be ~20 mg/mL, use 50-100 mg of solid in 2 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

-

Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[23]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period. Then, centrifuge the vials to pellet the excess solid.[8][21]

-

Sampling: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops. Filter the remaining solution into a clean, tared vial. This step is critical to remove any undissolved microparticles.[8]

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

-

Prepare a stock solution of this compound of known concentration. From this, create a series of calibration standards.

-

Analyze the standards and the diluted sample by a validated HPLC method.

-

Plot a calibration curve of peak area versus concentration.

-

-

Calculation: Using the regression equation from the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value is the equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent | Polarity Index | Solvent Type | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |

| Hexane | 0.1 | Nonpolar | Expected Low | Expected Low |

| Toluene | 2.4 | Aromatic | Expected Low-Med | Expected Low-Med |

| Ethyl Acetate | 4.4 | Polar Aprotic | Expected Med-High | Expected Med-High |

| Acetone | 5.1 | Polar Aprotic | Expected Med-High | Expected Med-High |

| Ethanol | 5.2 | Polar Protic | Expected High | Expected High |

| Methanol | 6.6 | Polar Protic | Expected High | Expected High |

| Acetonitrile | 6.2 | Polar Aprotic | Expected Med-High | Expected Med-High |

| Water | 9.0 | Polar Protic | Expected Very Low | Expected Very Low |

Note: The values in the table are predictive based on chemical principles and require experimental verification.

Mandatory Visualization: Molecular Interactions

The following diagram illustrates the likely intermolecular forces between this compound and different solvent types, explaining the expected solubility trends.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The solubility of certain gaseous fluorine compounds in water - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 14. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. who.int [who.int]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Phytosafe [phytosafe.com]

- 21. filab.fr [filab.fr]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. ingentaconnect.com [ingentaconnect.com]

Ethyl 2-amino-4,5-difluorobenzoate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-amino-4,5-difluorobenzoate

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the safety profile of chemical reagents is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This guide provides a detailed examination of the safety data for this compound, a fluorinated aromatic compound with applications in medicinal chemistry and pharmaceutical synthesis. By synthesizing available data and applying established principles of chemical safety, this document aims to equip laboratory personnel with the knowledge necessary for its responsible and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative. The presence of two fluorine atoms on the benzene ring, coupled with an amino group and an ethyl ester, imparts specific reactivity and physicochemical characteristics that are critical to understanding its safety profile.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [2][3] |

| CAS Number | 864293-36-7 | [4] |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Storage Temperature | 2 - 8 °C is recommended for a related compound | [5] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from structurally similar compounds such as 2-Amino-4,5-difluorobenzoic acid, the following hazard classifications are anticipated for this compound:

-

Serious Eye Irritation: Likely to cause serious eye irritation.[5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

It is imperative to handle this compound with the assumption that it is an irritant. The "Irritant" hazard designation is noted for this compound by at least one supplier[4].

Logical Flow of Hazard Identification

Caption: Derivation of potential hazards for this compound.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is fundamental. The following protocols are based on guidelines for handling similar hazardous chemicals and should be strictly adhered to.

Experimental Workflow for Safe Handling

Caption: Step-by-step workflow for the safe handling of chemical reagents.

Detailed Protocols:

-

Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure[5]. Ensure that safety showers and eyewash stations are readily accessible[5].

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[5][6]

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection : A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, consider additional protective clothing.

-

-

Hygiene Measures : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following measures are based on the potential hazards of skin, eye, and respiratory irritation.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

In the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides, nitrogen oxides, and hydrogen fluoride[6].

Accidental Release

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and ensure adequate ventilation. Prevent the material from entering drains or waterways.

Storage and Disposal

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Based on recommendations for a similar compound, storage at 2-8°C may be advisable[5]. Keep away from incompatible materials such as strong oxidizing agents[5][6].

Disposal : Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound is limited in the provided search results. However, based on its classification as an irritant, it can be inferred that it may be harmful if inhaled, ingested, or absorbed through the skin[6]. The environmental impact has not been fully investigated, and care should be taken to prevent its release into the environment.

Conclusion

This compound presents moderate hazards, primarily related to its irritant properties. A thorough understanding and implementation of the safety protocols outlined in this guide are essential for mitigating risks in a research and development setting. By adhering to these principles of safe handling, storage, and disposal, scientists can work with this compound confidently and responsibly.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-Amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Ethyl 2-amino-4-fluorobenzoate. [Link]

-

PubChem. Ethyl 4-amino-3,5-difluorobenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C9H9F2NO2 | CID 25067385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 864293-36-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of Ethyl 2-amino-4,5-difluorobenzoate: A Senior Application Scientist's Perspective

Abstract

Ethyl 2-amino-4,5-difluorobenzoate is a key building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive analysis of how these fluorine substituents modulate the reactivity of the amino and ethyl ester functionalities. We will delve into the nuanced electronic effects, explore key reaction classes, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile fluorinated compound.

Introduction: The Strategic Importance of Fluorine in Organic Synthesis

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to fine-tune a range of physicochemical and pharmacokinetic properties.[1][2] Fluorine, being the most electronegative element, exerts a powerful influence on a molecule's electron distribution, which can impact pKa, dipole moment, and chemical reactivity.[3][4] In the case of this compound, the two fluorine atoms ortho and meta to the amino group, and meta and para to the ester group, create a unique electronic landscape that dictates its reaction pathways. Understanding these effects is paramount for designing efficient synthetic routes and novel molecular entities.

The Electronic Influence of Fluorine on the Benzoate Ring

The reactivity of this compound is fundamentally governed by the interplay of the inductive and resonance effects of the fluorine atoms, the amino group, and the ethyl ester group.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (σI = 0.51).[5] This effect pulls electron density away from the aromatic ring, making the ring generally less susceptible to electrophilic attack compared to its non-fluorinated analog, aniline.[6] This inductive withdrawal also significantly lowers the basicity (pKa) of the amino group.[7][8]

-

Resonance Effect (+M): Fluorine also possesses a positive mesomeric or resonance effect (σR = -0.34) due to its lone pairs of electrons, which can be donated to the aromatic π-system.[5] However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect.[9]

The amino group (-NH2) is a strong activating group, donating electron density to the ring via a powerful +M effect, which counteracts the deactivating -I effect of the fluorine atoms to some extent. The ethyl ester group (-COOEt) is a deactivating group due to its -I and -M effects. The net result of these competing electronic influences is a nuanced reactivity profile that can be strategically exploited.

Diagram: Electronic Effects on this compound

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaleras.com [journaleras.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]